

Comparative ^{13}C NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate Derivatives

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Compound of Interest

Compound Name: Methyl 1-Boc-azetidine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ^{13}C NMR Spectral Data for Substituted **Methyl 1-Boc-azetidine-3-carboxylate** Analogs.

This guide provides a comparative analysis of the ^{13}C NMR chemical shifts for a series of **Methyl 1-Boc-azetidine-3-carboxylate** derivatives. The azetidine ring is a valuable scaffold in medicinal chemistry, and understanding the impact of substitution on its electronic environment is crucial for the design and synthesis of novel therapeutic agents. This document summarizes key ^{13}C NMR data in a clear tabular format, presents a representative experimental protocol for data acquisition, and includes a structural diagram for easy reference.

^{13}C NMR Chemical Shift Data Comparison

The following table summarizes the ^{13}C NMR chemical shift (δ) values in ppm for various derivatives of **Methyl 1-Boc-azetidine-3-carboxylate**. The data highlights the influence of different substituents on the carbon atoms of the azetidine ring and the protecting group.

Compound	C2/C4 (Azetidine) (ppm)	C3 (Azetidine) (ppm)	C=O (Ester) (ppm)	C=O (Boc) (ppm)	C(CH ₃) ₃ (Boc) (ppm)	(C(CH ₃) ₃) (Boc) (ppm)	OCH ₃ (Ester) (ppm)	Solvent	Reference
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate	57.9	113.3 (C=CH)	166.7	153.1	80.1	28.3	51.5	CDCl ₃	[1]
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate	48.1	26.1	162.1	155.1	80.5	28.3	52.1	CDCl ₃	[2]
Methyl 3-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate	48.3	26.3	162.3	155.0	80.6	28.3	52.2	CDCl ₃	[2]

Experimental Protocol: ^{13}C NMR Spectroscopy

The following is a general protocol for the acquisition of ^{13}C NMR spectra of N-Boc protected azetidine derivatives, based on standard laboratory practices.[\[3\]](#)

Instrumentation: A nuclear magnetic resonance (NMR) spectrometer operating at a frequency of 100 MHz, 125 MHz, or 150 MHz for ^{13}C nuclei is typically used.[\[3\]](#)

Sample Preparation:

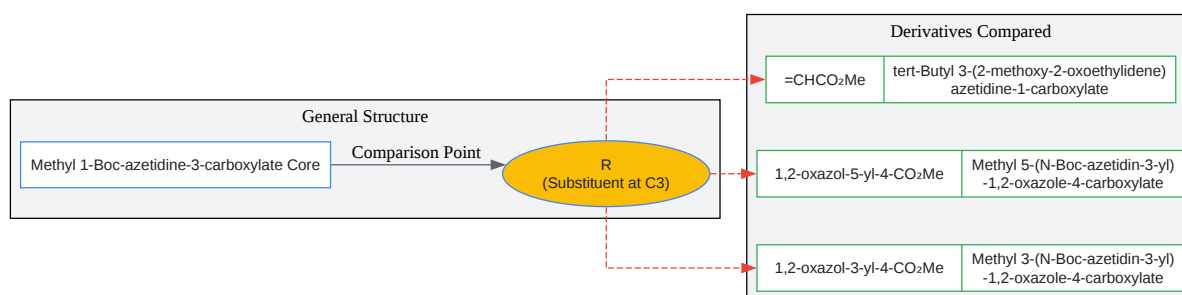
- Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 or similar) is employed.
- Solvent: Chloroform-d (CDCl_3) is a common solvent, and its residual signal ($\delta \approx 77.16$ ppm) is often used for chemical shift referencing.[\[4\]](#)
- Temperature: Spectra are typically recorded at room temperature (298 K).
- Number of Scans: The number of scans can range from 128 to 1024, depending on the sample concentration and the desired signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2 seconds is commonly used.
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts.
- Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. An exponential line broadening of 1.0 Hz may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected.

Structural Representation

The following diagram illustrates the general chemical structure of the compared **Methyl 1-Boc-azetidine-3-carboxylate** derivatives.



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Caption: General structure of compared derivatives.

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